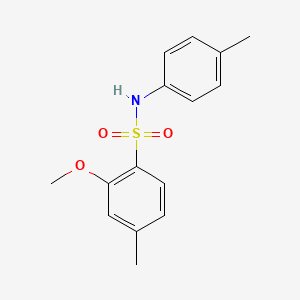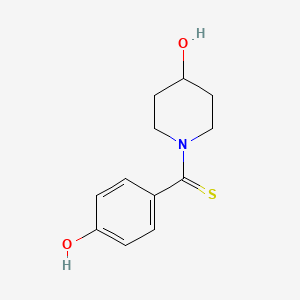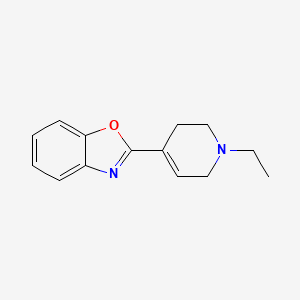
2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the sulfonation of aniline derivatives. One common method is the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 4-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-hydroxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide.
Reduction: Formation of 2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial growth.
相似化合物的比较
Similar Compounds
2-Methoxy-4-methylphenol: Known for its use in flavoring and fragrance industries.
4-Methoxy-2-methylphenyl isocyanate: Used as a reagent in organic synthesis.
2-Methoxy-5-methylphenol: Studied for its antioxidant properties.
Uniqueness
2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial enzymes makes it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-7-13(8-5-11)16-20(17,18)15-9-6-12(2)10-14(15)19-3/h4-10,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVUGMMJMVTVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-nitro-2-furamide](/img/structure/B603394.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzenesulfonamide](/img/structure/B603396.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methylbenzamide](/img/structure/B603399.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromonicotinamide](/img/structure/B603400.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B603401.png)
![Ethyl 3-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B603402.png)
![N-[4,5-dimethoxy-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B603403.png)
![5-bromo-N-[3-methyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B603406.png)
![N-(4-hydroxy-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B603408.png)
![3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603410.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B603411.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B603413.png)


